molecular formula C15H18FNO3S2 B2529239 3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034328-54-4

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No.: B2529239
CAS No.: 2034328-54-4
M. Wt: 343.43
InChI Key: QUGCKWCUTOTANY-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide ( 2034328-54-4) is a sulfonamide derivative of interest in medicinal chemistry and pharmacological research. With a molecular formula of C15H18FNO3S2 and a molecular weight of 343.44 g/mol, this compound features a benzenesulfonamide core linked to a thiophene-containing pentyl chain with a terminal hydroxyl group . Sulfonamide-based compounds are a significant class of bioactive molecules known to interact with a variety of biological targets . Scientific literature indicates that benzenesulfonamide derivatives are being actively investigated as potential inhibitors of proteins relevant in virology and immunology . For instance, structurally related compounds have been explored for their activity against the HIV-1 CA protein, a promising target for antiviral development, and for their selective inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases . The presence of the fluorine atom and the thiophene moiety in its structure may influence its electronic properties, binding affinity, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies . This compound is intended for research applications such as hit-to-lead optimization, mechanism of action studies, and as a synthetic intermediate for developing more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S2/c16-13-3-1-4-14(11-13)22(19,20)17-8-6-12(7-9-18)15-5-2-10-21-15/h1-5,10-12,17-18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGCKWCUTOTANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and antimicrobial activity.

The compound is synthesized through a multi-step process involving the reaction of 3-fluorobenzenesulfonyl chloride with 5-hydroxy-3-(thiophen-2-yl)pentylamine. The reaction typically employs triethylamine as a base under mild conditions, yielding a white crystalline solid. The structural formula can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H17FNO3S
Molecular Weight 305.37 g/mol
InChI Key AMKZAAABXXEONL-UHFFFAOYSA-N

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to inhibit specific enzymes involved in cell proliferation, particularly in cancer cells. This inhibition can lead to reduced cell viability and the induction of apoptosis. The sulfonamide group may mimic natural substrates, thereby interfering with enzyme activity, while the fluorine atom enhances lipophilicity and biological availability.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells in a dose-dependent manner.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis induction
MEL-82.41Cell cycle arrest
U-937Not specifiedEnzyme inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness compared to standard chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary findings suggest that it exhibits antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) showing promise against strains such as Staphylococcus aureus.

Table 2: Antibacterial Activity

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus31.25Bactericidal
Enterococcus faecalis62.50Bacteriostatic

Case Studies

  • Study on Anticancer Efficacy : A study published in MDPI evaluated various derivatives of benzenesulfonamides, including our compound, against leukemia cell lines. Results indicated that compounds with similar structural motifs showed enhanced cytotoxicity compared to traditional agents like doxorubicin, suggesting a novel approach to cancer therapy .
  • Antimicrobial Investigation : In another study focusing on thiophene derivatives, the compound demonstrated significant antibacterial activity against multiple strains, outperforming several reference antibiotics . This suggests its potential utility in treating resistant bacterial infections.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents on Sulfonamide Nitrogen Molecular Weight (g/mol) Melting Point (°C) Key Features Reference ID
Target Compound 5-Hydroxy-3-(thiophen-2-yl)pentyl 359.43 N/A Hydroxy group for solubility
3-Fluoro-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l) Propargyl-furan-thiophene hybrid 494.14 90–92 Furan-thiophene conjugation; alkyne
4-Fluoro-N-(3-(pyrazolyl/pyridinyl)propyl)benzenesulfonamide (2d) Pyridinyl-pyrazolyl chain 473.91 N/A Halogenated; kinase inhibition potential
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Enamino-thiophene-thiazole 391.45 N/A IC₅₀ = 10.25 µM (MCF7 cells)
3-Chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide Thiophen-3-yl; chloro/fluoro substitution 377.90 N/A Dual halogen substitution

Key Observations :

  • Solubility : The hydroxy group in the target compound contrasts with hydrophobic substituents (e.g., propargyl in 1l ), suggesting improved aqueous solubility.
  • Bioactivity : Analogs like compound 26 exhibit potent anticancer activity (IC₅₀ ~10 µM) due to thiophene-sulfonamide conjugation .
  • Halogen Effects: Dual halogenation (Cl/F) in the analog from may enhance electronic effects but reduce metabolic stability compared to mono-fluoro substitution in the target compound .

Structure-Activity Relationships (SAR)

  • Thiophene Position : Thiophen-2-yl (target compound) vs. thiophen-3-yl () alters steric and electronic interactions with target proteins .
  • Fluorine Substitution : Fluorine at the meta position (target compound) improves metabolic stability and binding affinity compared to para-substituted analogs .
  • Hydroxy Group: The 5-hydroxy pentyl chain may form hydrogen bonds with biological targets, a feature absent in non-polar analogs like 1l .

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